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Compound of Interest

Compound Name: TG-100435

Cat. No.: B1150180

This guide provides a comprehensive review of the preclinical data available for TG-100435, a
novel, orally active, multi-targeted protein tyrosine kinase inhibitor. It is designed for
researchers, scientists, and drug development professionals, offering a comparative analysis of
TG-100435 and its primary active metabolite, TG100855, against other established Src kinase
inhibitors. This guide summarizes key quantitative data, details experimental methodologies,
and visualizes the relevant signaling pathway to provide a thorough understanding of TG-
100435's preclinical profile.

Introduction to TG-100435

TG-100435, chemically known as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-
[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, is a potent inhibitor of Src family kinases. A crucial
aspect of its pharmacology is its in vivo conversion to a more active N-oxide metabolite,
TG100855. This metabolite is reported to be 2 to 9 times more potent than the parent
compound, significantly enhancing the overall tyrosine kinase inhibition after oral
administration.

Quantitative Comparison of Kinase Inhibition

The following tables summarize the in vitro kinase inhibitory activities of TG-100435, its
metabolite TG100855, and other well-established Src kinase inhibitors. The data is presented
as inhibition constants (Ki) or half-maximal inhibitory concentrations (ICso), with lower values
indicating higher potency.
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Table 1: Kinase Inhibition Profile of TG-100435 and its Active Metabolite TG100855

TG100855 Potency

Kinase Target TG-100435 Ki (nM)
Increase

Src 13 2-9x more potent
Lyn 20 2-9x more potent
Abl 34 2-9x more potent
Yes 45 2-9x more potent
Lck 64 2-9x more potent
EphB4 58 2-9x more potent

Data sourced from Hu et al., 2007.

Table 2: Comparative Kinase Inhibition Profiles of Alternative Src Inhibitors

Saracatinib ICso

Kinase Target Dasatinib ICso (nM) (nM) Bosutinib ICso (nM)
Src <1 2.7 1.2

Lyn 1 4 7.9

Abl <1l 30 11

Yes 1 4 8.7

Lck 1 10 14

c-Kit 5 200 >1000

PDGFRp 28 - 32

Note: ICso values are compiled from various sources and may have been determined under
different experimental conditions. Direct comparison should be made with caution.
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Experimental Protocols

The inhibitory activities (Ki) of TG-100435 were determined using a competitive binding assay.
A brief description of the methodology is provided below.

In Vitro Kinase Inhibition Assay (Competitive Binding)

Principle: This assay measures the ability of a test compound to compete with a known,
fluorescently labeled ligand for the ATP-binding site of a target kinase. The displacement of the
fluorescent ligand results in a decrease in the fluorescence signal, which is proportional to the
binding affinity of the test compound.

Materials:

¢ Recombinant human kinases

Fluorescently labeled ATP-competitive ligand (tracer)

Test compounds (e.g., TG-100435)

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35)

Multi-well plates (e.g., 384-well)

Fluorescence plate reader
Procedure:
o Prepare a dilution series of the test compound in the assay buffer.

e Add the recombinant kinase, the fluorescent tracer, and the test compound to the wells of the
microplate.

 Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the
binding reaction to reach equilibrium.

e Measure the fluorescence intensity using a plate reader with appropriate excitation and
emission wavelengths.
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e The data is then analyzed to determine the concentration of the test compound that causes
50% inhibition of tracer binding (ICso).

e The ICso values are converted to inhibition constants (Ki) using the Cheng-Prusoff equation,
which takes into account the concentration and affinity of the fluorescent tracer.

Signaling Pathway and Mechanism of Action

TG-100435 and other Src kinase inhibitors exert their effects by targeting the Src family of non-
receptor tyrosine kinases. These kinases are key components of various signaling pathways
that regulate cell proliferation, survival, migration, and angiogenesis. The diagram below
illustrates a simplified representation of the Src signaling pathway and the point of inhibition.
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Caption: Simplified Src signaling pathway and the point of inhibition by TG-100435.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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